

Application Notes and Protocols for Assessing OXM-7 Efficacy in Diabetes Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyntomodulin (OXM) is a naturally occurring peptide hormone that acts as a dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR).[1][2][3] This dual agonism presents a promising therapeutic strategy for type 2 diabetes and obesity, as it combines the glucose-lowering and appetite-suppressing effects of GLP-1R activation with the energy expenditure-increasing effects of GCGR activation.[1][3][4][5] **OXM-7** is a synthetic analogue of oxyntomodulin designed for enhanced potency and duration of action. These application notes provide detailed protocols for assessing the efficacy of **OXM-7** in preclinical diabetes models.

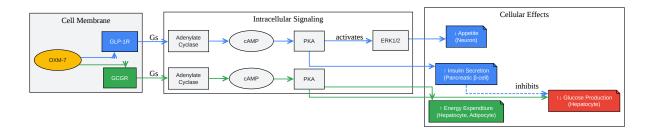
Mechanism of Action: Dual Agonism of GLP-1 and Glucagon Receptors

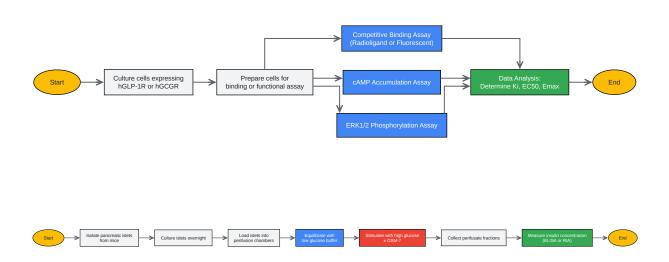
OXM-7 exerts its effects by binding to and activating both the GLP-1 and glucagon receptors, which are G-protein coupled receptors.[1][6] Activation of the GLP-1R in pancreatic β-cells enhances glucose-stimulated insulin secretion.[2][7] In the brain, GLP-1R activation suppresses appetite.[2] Simultaneously, activation of the GCGR in the liver can increase hepatic glucose production, a potential concern for hyperglycemic risk. However, the concurrent potentiation of insulin secretion via GLP-1R activation effectively counteracts this



effect, leading to a net improvement in glycemic control.[1][8] Furthermore, GCGR activation is associated with increased energy expenditure.[5]

Below is a diagram illustrating the signaling pathways activated by **OXM-7**.





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